Excited-State Reduction Potential vs. [Ir(ppy)2(bpy)]PF6, Ir(ppy)3, and Ru(bpy)3(PF6)2
[Ir[dF(CF3)2ppy]2(bpy)]PF6 exhibits an excited-state reduction potential (PC*/PC−) of +1.32 V vs. SCE in acetonitrile, placing it among the strongest photooxidants in the Ir(III) series . This value exceeds that of the prototypical complex [Ir(ppy)2(bpy)]PF6 (+0.66 V) by +0.66 V, fac-Ir(ppy)3 (+0.31 V) by +1.01 V, and the widely used ruthenium photocatalyst Ru(bpy)3(PF6)2 (+0.77 V) by +0.55 V . The enhanced oxidizing power is a direct consequence of the electron-poor dF(CF3)ppy ligands, which stabilize the metal-centered HOMO and render the photoexcited state significantly more electrophilic.
| Evidence Dimension | Excited-state reduction potential PC*/PC− (V vs. SCE in CH3CN) |
|---|---|
| Target Compound Data | +1.32 V |
| Comparator Or Baseline | [Ir(ppy)2(bpy)]PF6: +0.66 V; fac-Ir(ppy)3: +0.31 V; Ru(bpy)3(PF6)2: +0.77 V |
| Quantified Difference | +0.66 V over [Ir(ppy)2(bpy)]PF6; +1.01 V over fac-Ir(ppy)3; +0.55 V over Ru(bpy)3(PF6)2 |
| Conditions | Cyclic voltammetry in acetonitrile, referenced to SCE |
Why This Matters
A higher PC*/PC− value translates directly to a broader thermodynamic driving force for single-electron oxidation of reluctant substrates, making the compound indispensable for transformations where less oxidizing catalysts fail.
